
Germane, trimethyl-, ethynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germane, trimethyl-, ethynyl- is an organogermanium compound with the chemical formula (CH₃)₃GeC≡CH. This compound is characterized by the presence of a germanium atom bonded to three methyl groups and one ethynyl group. It is a colorless liquid that is used in various chemical synthesis processes and has unique properties due to the presence of both germanium and ethynyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of germane, trimethyl-, ethynyl- typically involves the reaction of trimethylgermanium chloride with acetylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)3GeCl+HC≡CH→(CH3)3GeC≡CH+HCl
This reaction requires a catalyst, such as a palladium or platinum complex, to facilitate the formation of the ethynyl group.
Industrial Production Methods
In an industrial setting, the production of germane, trimethyl-, ethynyl- involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities.
化学反応の分析
Types of Reactions
Germane, trimethyl-, ethynyl- undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxygen-containing functional groups.
Reduction: The compound can be reduced to form germane derivatives with different substituents.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of germane derivatives with hydrogen or alkyl groups.
Substitution: Formation of new organogermanium compounds with different functional groups.
科学的研究の応用
Germane, trimethyl-, ethynyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of germane, trimethyl-, ethynyl- involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The germanium atom can also interact with other elements, facilitating the formation of complex structures. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
類似化合物との比較
Similar Compounds
Ethynyltrimethylsilane: Similar structure but with silicon instead of germanium.
Trimethylgermane: Lacks the ethynyl group.
Ethynylgermane: Lacks the methyl groups.
Uniqueness
Germane, trimethyl-, ethynyl- is unique due to the presence of both germanium and ethynyl groups, which confer distinct chemical properties. The combination of these groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds.
特性
CAS番号 |
2290-58-6 |
|---|---|
分子式 |
C5H10Ge |
分子量 |
142.76 g/mol |
IUPAC名 |
ethynyl(trimethyl)germane |
InChI |
InChI=1S/C5H10Ge/c1-5-6(2,3)4/h1H,2-4H3 |
InChIキー |
IZDFGWCBQBNEPK-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


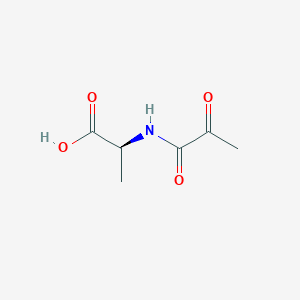
![[4-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B14754430.png)
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
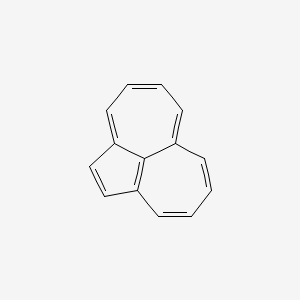
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
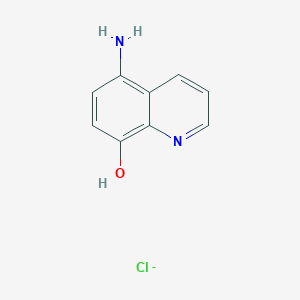
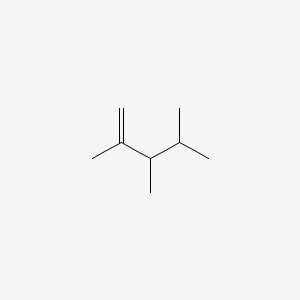
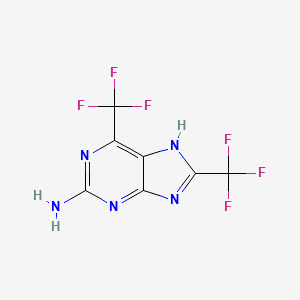
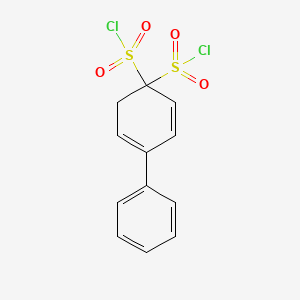
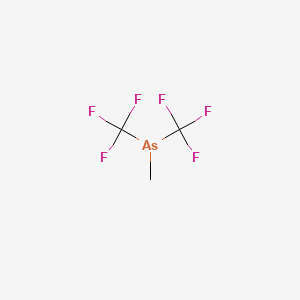
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
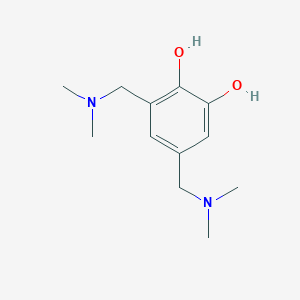
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
